Morsuximide
Description
Historical Context of Succinimide (B58015) Derivatives in Medicinal Chemistry Research
The mid-20th century marked a significant era in the quest for effective treatments for epilepsy. During this period, the therapeutic potential of succinimide derivatives came to the forefront of medicinal chemistry research. The systematic investigation of these compounds led to the discovery of several key anticonvulsant agents.
The primary mechanism of action for many succinimide anticonvulsants is the inhibition of T-type calcium channels in the brain. drugs.com By modulating the flow of calcium ions into neurons, these compounds can reduce the abnormal electrical activity that leads to seizures. This targeted approach was a significant advancement in the pharmacological management of epilepsy.
Prominent members of the succinimide family that emerged from this era of research include:
Phensuximide: One of the earlier succinimide derivatives to be investigated for its anticonvulsant properties.
Methsuximide: Another important compound that demonstrated efficacy in controlling certain types of seizures. drugbank.com
Ethosuximide (B1671622): Perhaps the most well-known of the succinimides, which became a first-line treatment for absence seizures. drugbank.com
The development and clinical success of these compounds solidified the importance of the succinimide scaffold in the design of central nervous system-active drugs.
Evolution of Research Trajectories for Morsuximide
This compound, chemically known as 2-Methyl-N-(morpholinomethyl)-2-phenylsuccinimide, emerged from the continued exploration of N-substituted succinimide derivatives. The addition of a morpholinomethyl group to the nitrogen atom of the succinimide ring represented a specific avenue of chemical modification aimed at potentially enhancing the compound's pharmacological properties.
Early research on N-substituted succinimides focused on understanding how different functional groups attached to the nitrogen atom would influence their anticonvulsant activity. nih.govnih.gov These studies were crucial in establishing structure-activity relationships (SAR) for this class of compounds, guiding the synthesis of new derivatives with potentially improved efficacy and safety profiles.
While extensive, publicly available research specifically detailing the entire trajectory of this compound is limited, it is understood to have been part of this broader wave of investigation into novel succinimide-based anticonvulsants. The research likely involved initial synthesis, followed by preclinical evaluation of its anticonvulsant effects in animal models of epilepsy, such as those induced by electroshock or chemical convulsants like pentylenetetrazol.
Current Research Frontiers and Unanswered Questions Regarding this compound
In recent years, the focus of anticonvulsant research has expanded significantly, with the development of new generations of drugs with diverse mechanisms of action. Consequently, research specifically centered on older compounds like this compound has become less prominent. However, the foundational knowledge gained from the study of succinimides continues to be relevant.
The current research landscape for succinimide derivatives has moved towards the design of hybrid molecules. nih.govnih.gov This approach involves combining the succinimide pharmacophore with other chemical moieties to create novel compounds with a broader spectrum of activity or improved therapeutic properties. mdpi.comresearchgate.net These newer derivatives are being investigated not only for epilepsy but also for other neurological conditions.
Despite the foundational role of its chemical class, several unanswered questions regarding this compound persist:
Detailed Pharmacological Profile: A comprehensive, publicly accessible profile of this compound's interactions with various receptors and ion channels beyond the presumed T-type calcium channel inhibition is not widely available.
Comparative Efficacy: Rigorous comparative studies evaluating the efficacy and potency of this compound against other succinimide derivatives and newer anticonvulsant drugs are scarce in recent literature.
Therapeutic Niche: The specific types of seizures or patient populations for which this compound might offer a therapeutic advantage remain to be fully elucidated.
Modern Preclinical Evaluation: The compound has not been extensively evaluated using the latest preclinical models and techniques that are now standard in drug discovery.
While this compound itself may not be at the forefront of current anticonvulsant research, the principles learned from its development and the broader study of succinimides continue to inform the design of new and potentially more effective therapies for neurological disorders. The exploration of the vast chemical space of pyrrolidine-2,5-dione derivatives remains an active area of research, with the potential to yield novel therapeutic agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
3780-72-1 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-methyl-1-(morpholin-4-ylmethyl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O3/c1-16(13-5-3-2-4-6-13)11-14(19)18(15(16)20)12-17-7-9-21-10-8-17/h2-6H,7-12H2,1H3 |
InChI Key |
WCHQWOQHNBKKDS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Synonyms |
1-morpholinomethyl-3-phenyl-3-methyl- pyrrolidinedione-2,5 morfolep morpholep |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Succinimide Scaffolds
Functionalization and Derivatization Strategies for Morsuximide Analogues
N-Hydroxymethylation and Aminomethylation of Imides
The functionalization of the imide nitrogen atom is a common strategy for modifying the properties of succinimide (B58015) derivatives. N-hydroxymethylation involves the introduction of a -CH₂OH group onto the nitrogen atom. This can be achieved through reactions with formaldehyde (B43269). For instance, N-(hydroxymethyl)succinimide can be synthesized by reacting succinimide with formaldehyde scirp.orgcymitquimica.com. Similarly, longer chain succinimides can undergo N-hydroxymethylation; octadecenyl succinimide reacted with aqueous formaldehyde in the presence of sodium bicarbonate in heptane (B126788) at 70°C yielded N-hydroxymethyl-n-octadecenyl succinimide prepchem.com. These hydroxymethyl derivatives can serve as intermediates for further functionalization, such as ether or ester formation.
Aminomethylation, often achieved through Mannich-type reactions, introduces a -CH₂NR₂ group. While direct examples of aminomethylation on the succinimide nitrogen are less extensively detailed in the provided literature for simple succinimides, the general principle of N-alkylation and N-functionalization is well-established for imides organic-chemistry.org. The presence of a morpholinomethyl group in this compound highlights the utility of incorporating aminomethyl functionalities, which can influence solubility and biological interactions.
N-Arylation and C-Alkylation Reactions
Modifications at the nitrogen atom (N-arylation) and carbon atoms (C-alkylation) of the succinimide ring are crucial for generating diverse chemical entities.
N-Arylation: The direct introduction of aryl groups onto the succinimide nitrogen can be accomplished through various catalytic methods. Copper-catalyzed N-arylation reactions, employing aryl boronic acids or triarylbismuthanes as aryl sources, have been demonstrated to be effective for imides, including succinimides organic-chemistry.orgorganic-chemistry.org. For example, the reaction of succinimide with N-1-naphthyl succinimide using copper(II) acetate (B1210297) as a catalyst has been reported, yielding the N-arylated product organic-chemistry.org. These reactions typically occur under mild conditions and offer good functional group tolerance. The synthesis of N-aryl succinimides is relevant as such structures have been investigated for their biological activities, including potential nephrotoxicity tandfonline.com.
C-Alkylation: While the synthesis of Ethosuximide (B1671622) (2-ethyl-2-methylsuccinimide) involves the introduction of ethyl and methyl groups at the C3 position of the succinimide ring during its formation ukaazpublications.comslideshare.netchemicalbook.com, the derivatization of a pre-formed succinimide scaffold through C-alkylation is a distinct synthetic challenge. Research into succinimide modifications often focuses on N-substitution or the formation of the succinimide ring itself through methods that introduce substituents at the carbon atoms. The complexity of C-alkylation on the succinimide ring, particularly to create quaternary centers, requires specific synthetic strategies.
Michael Addition Reactions in Succinimide Derivatization
Michael addition reactions provide a powerful route for constructing the succinimide ring system with precise stereochemical control. The conjugate addition of nucleophiles to maleimides, which are cyclic α,β-unsaturated imides, leads to the formation of succinimide derivatives.
Organocatalytic approaches have significantly advanced this area. For instance, chiral peptide catalysts, such as tripeptides, have been employed for the stereoselective conjugate addition of aldehydes to C-substituted maleimides, yielding chiral succinimides with multiple stereogenic centers ethz.ch. Similarly, chiral primary amine-salicylamide catalysts have been utilized for the enantioselective Michael addition of aldehydes to N-phenylmaleimide, affording substituted succinimides in high yields and enantiomeric excesses (ee) mdpi.com. These methods are valuable for building complex succinimide structures, as the succinimide moiety is a privileged scaffold in drug discovery researchgate.net.
Other variations include oxa-Michael reactions, where alcohols add to maleimide (B117702) derivatives, followed by further transformations to yield substituted succinimides acs.org. The addition of thiols to maleimides is also a well-studied reaction, forming thio-succinimide adducts, which are relevant in bioconjugation strategies acs.orgnih.govacs.org.
Design of Prodrugs to Modulate Pharmacokinetic Properties
The prodrug approach is a well-established strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This involves chemically modifying a parent drug to create a more soluble, stable, or permeable derivative that is converted back to the active drug in vivo nih.govresearchgate.netslideshare.net. Prodrug design can be employed to overcome challenges such as poor water solubility, rapid metabolism, or undesirable toxicity nih.govmdpi.com.
For succinimide-based therapeutics, prodrug strategies could involve masking polar functional groups, introducing solubilizing moieties, or creating ester or amide linkages that are cleaved by endogenous enzymes or physiological conditions. For example, the creation of hemisuccinate prodrugs has been used to improve the water solubility and pharmacokinetic properties of other drug candidates mdpi.com. While specific prodrugs of this compound are not detailed in the provided literature, the general principles of prodrug design, such as carrier-linked prodrugs and bioprecursors, are applicable to enhancing the therapeutic utility of succinimide derivatives by modulating their absorption, distribution, metabolism, and excretion (ADME) properties nih.govresearchgate.netslideshare.net.
Molecular Pharmacology and Mechanism of Action Studies of Morsuximide
Neurotransmitter System Modulation by Morsuximide: An Area Ripe for Investigation
The modulation of neurotransmitter systems is a cornerstone of neuropharmacology. However, specific studies detailing this compound's direct interactions with these systems are sparse.
Investigations into Gamma-Aminobutyric Acid (GABA) Receptor Agonism
Modulation of Inhibitory Neurotransmission Pathways
Beyond direct receptor agonism, the broader impact of this compound on inhibitory neurotransmission pathways remains an open question. Comprehensive studies are needed to explore whether this compound influences the synthesis, release, or reuptake of GABA, or if it interacts with other components of inhibitory synapses. Without such research, a complete picture of its effects on neural inhibition cannot be drawn.
Ion Channel Activity Regulation Research: A Hypothesized but Unconfirmed Mechanism
Based on the known mechanisms of other succinimides, it is hypothesized that this compound may exert its effects through the regulation of ion channel activity. However, specific experimental data for this compound is limited.
Voltage-Gated Sodium Channel Hyperexcitability Studies
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials, and their modulation can significantly impact neuronal excitability. While some anticonvulsant drugs are known to target these channels, particularly in states of hyperexcitability, there is a lack of published research specifically investigating the effects of this compound on these channels.
Calcium Channel Modulatory Effects
The primary mechanism of action for other succinimide (B58015) drugs, such as ethosuximide (B1671622), is the inhibition of T-type calcium channels. These channels play a crucial role in the rhythmic firing of neurons in the thalamus, which is implicated in certain types of seizures. It is plausible that this compound shares this mechanism. However, without direct experimental evidence from studies on this compound, this remains a well-founded hypothesis rather than a confirmed fact.
The following table outlines the hypothetical interaction based on the drug class, but it is important to note the absence of specific data for this compound.
| Ion Channel Subtype | Hypothesized Effect of this compound |
| T-type Calcium Channels | Potential Inhibition |
Receptor Binding Kinetics and Affinity Profiling: An Uncharacterized Profile
The affinity of a drug for its receptor and the kinetics of this binding are fundamental determinants of its pharmacological effect. A comprehensive affinity profile, detailing the binding of this compound to a wide range of receptors and transporters, would provide invaluable insight into its potential targets and off-target effects. Similarly, kinetic studies would illuminate the rates of association and dissociation, which influence the duration and nature of the drug's action. Currently, such detailed binding kinetics and affinity profiling data for this compound are not available in the public domain.
Enzyme Interaction and Inhibition/Activation Mechanisms
There is a significant lack of published experimental studies detailing the specific interactions of this compound with various enzymes, or its mechanisms of inhibition or activation. As such, a comprehensive profile of its enzymatic interactions cannot be constructed at this time.
A single computational study utilized structure-based virtual screening to identify potential inhibitors of the Kinesin family member 2C (KIF2C) enzyme, which has been implicated in glioma. In this in silico screening, this compound was identified as one of numerous potential candidates with a predicted binding affinity to KIF2C. It is crucial to note that this finding is the result of a computational model and does not represent experimental validation of this compound as a KIF2C inhibitor. Further laboratory-based research would be required to confirm this predicted interaction and to determine the nature and extent of any potential inhibitory or activatory effects.
No data tables of experimentally determined enzyme inhibition constants (e.g., Kᵢ, IC₅₀) or activation data for this compound are available in the scientific literature.
Intracellular Signaling Cascade Investigations
Similarly, there is no specific research available that investigates the effects of this compound on intracellular signaling cascades. Studies detailing its impact on pathways such as the MAP kinase pathway, cAMP-dependent pathways, or those involving key signaling molecules like protein kinase C or transcription factors, have not been published. Consequently, the direct molecular targets of this compound within cellular signaling networks remain unelucidated.
Without experimental data, it is not possible to provide a detailed account of how this compound may modulate cellular function through the alteration of signaling events.
Structure Activity Relationship Sar and Computational Chemical Biology of Morsuximide
Elucidation of Key Pharmacophoric Elements within the Succinimide (B58015) Structure
The anticonvulsant activity of succinimide derivatives is dictated by a specific arrangement of pharmacophoric features within their chemical structure. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the succinimide class of anticonvulsants, several key pharmacophoric elements have been identified through extensive research.
The core succinimide ring (pyrrolidine-2,5-dione) is a crucial component, with the imide functional group (-CO-N(R)-CO-) being essential for activity. The two carbonyl groups can act as hydrogen bond acceptors, while the N-H group in unsubstituted or N-demethylated succinimides can act as a hydrogen bond donor. These interactions are believed to be critical for binding to the biological target, which for many succinimides is thought to be the T-type calcium channel.
Substitutions on the succinimide ring have a profound impact on anticonvulsant activity. The general pharmacophore model for anticonvulsant succinimides includes:
A hydrophobic region: This is typically provided by an aryl or alkyl substituent at the C3 position of the succinimide ring. In the case of morsuximide, this is a morpholino group. The nature and size of this substituent influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, and ability to cross the blood-brain barrier.
A hydrogen-bonding domain: As mentioned, the imide moiety of the succinimide ring provides hydrogen bond donor and acceptor capabilities.
An electron-donor group: The oxygen atoms of the carbonyl groups act as electron donors.
The relative spatial arrangement of these features is critical for effective interaction with the receptor.
Table 1: Key Pharmacophoric Features of Succinimide Anticonvulsants
| Pharmacophoric Feature | Chemical Moiety in Succinimides | Putative Role in Activity |
| Hydrogen Bond Acceptor | Carbonyl groups of the imide ring | Interaction with the biological target |
| Hydrogen Bond Donor | N-H group of the imide ring (if unsubstituted or demethylated) | Interaction with the biological target |
| Hydrophobic Region | Substituent at the C3 position (e.g., morpholino in this compound) | Lipophilicity, membrane permeability, and van der Waals interactions with the target |
| Electron-Donor Groups | Carbonyl oxygen atoms | Electronic interactions with the target |
Design and Synthesis of this compound Analogs for SAR Exploration
To explore the structure-activity relationships of this compound and to optimize its anticonvulsant profile, various analogs have been designed and synthesized. These modifications typically involve alterations at three main positions: the nitrogen atom of the imide ring (N-substitution), the carbon atom at the 3-position (C3-substitution), and the carbon atom at the 4-position (C4-substitution).
N-Substitution: Modification of the substituent on the imide nitrogen has been a common strategy. For instance, replacing the methyl group in related succinimides like methsuximide with other alkyl or aryl groups can modulate the compound's potency and toxicity. N-demethylation is a common metabolic pathway for N-methylated succinimides, often leading to active metabolites. The synthesis of N-substituted analogs allows for the investigation of the role of this position in target binding and metabolism.
C3-Substitution: The substituent at the C3 position is a major determinant of anticonvulsant activity. In this compound, this is a morpholino group. The synthesis of analogs with different heterocyclic or acyclic substituents at this position helps to probe the steric and electronic requirements of the binding site. For example, replacing the morpholino ring with other nitrogen-containing heterocycles or with simple alkyl or aryl groups can provide insights into the optimal size, shape, and polarity of this substituent.
C4-Substitution: Substitution at the C4 position of the succinimide ring is generally less explored but can also influence activity. Introducing substituents at this position can affect the conformation of the succinimide ring and its interaction with the target.
The synthesis of these analogs often involves multi-step reaction sequences, starting from appropriately substituted succinic acids or maleic anhydrides. The biological activity of these synthesized compounds is then evaluated in various in vivo and in vitro models of epilepsy to establish a comprehensive SAR.
Table 2: SAR of Succinimide Analogs Based on Substitution Patterns
| Position of Substitution | Type of Substituent | General Effect on Anticonvulsant Activity |
| N-position | Small alkyl groups (e.g., methyl) | Often associated with activity against chemically induced seizures. |
| Aromatic groups | Can confer activity against electrically induced seizures. | |
| C3-position | Alkyl groups | Lower alkyl groups can be effective. |
| Aromatic groups | Phenyl or substituted phenyl groups are often found in active compounds. | |
| Heterocyclic groups (e.g., morpholino) | Can provide a balance of lipophilicity and polarity, influencing potency and pharmacokinetic properties. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict anticonvulsant activity and to guide the design of new, more potent derivatives.
In a typical QSAR study for succinimide anticonvulsants, a dataset of compounds with known anticonvulsant activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as:
Physicochemical properties: Lipophilicity (logP), molar refractivity, and dipole moment.
Topological indices: Descriptors that describe the connectivity of atoms in the molecule.
Quantum chemical descriptors: Parameters such as HOMO and LUMO energies, and atomic charges, calculated using quantum mechanical methods.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity.
A hypothetical QSAR equation for a series of succinimide derivatives might look like this:
log(1/ED50) = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Weight)
Where ED50 is the effective dose for 50% of the population, and c0, c1, c2, and c3 are regression coefficients. Such a model could indicate, for example, that higher lipophilicity and a specific dipole moment are beneficial for anticonvulsant activity. These models, once validated, can be used to predict the activity of virtual or newly synthesized this compound analogs, thereby prioritizing synthetic efforts.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are used to predict its binding mode within the active site of its biological target, which is often presumed to be a voltage-gated calcium channel, particularly the T-type calcium channel.
The process of molecular docking involves:
Preparation of the receptor and ligand structures: A three-dimensional structure of the target protein is obtained, often from X-ray crystallography or homology modeling. The 3D structure of this compound is also generated and optimized.
Docking simulation: A docking algorithm systematically samples different conformations and orientations of this compound within the binding pocket of the receptor.
Scoring and analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode.
These studies can reveal key ligand-protein interactions, such as:
Hydrogen bonds: Between the carbonyl groups of this compound and amino acid residues in the binding site.
Hydrophobic interactions: Between the morpholino group of this compound and nonpolar residues of the target.
The insights gained from molecular docking can explain the observed SAR and guide the design of new analogs with improved binding affinity. For example, if a docking study reveals an empty hydrophobic pocket near the morpholino group, analogs with larger hydrophobic substituents at that position could be designed to fill that pocket and potentially increase potency.
Molecular Dynamics Simulations to Understand Binding and Conformational Changes
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction compared to the static view from molecular docking. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For the this compound-receptor complex, MD simulations can be used to:
Assess the stability of the docked pose: An MD simulation can determine if the binding mode predicted by docking is stable over a period of nanoseconds to microseconds.
Characterize the dynamics of the binding pocket: The simulation can reveal how the binding site residues move and adapt to the presence of the ligand.
Identify key conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, which may be crucial for the biological effect.
Calculate binding free energies: Advanced MD simulation techniques can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores.
By observing the dynamic behavior of the this compound-receptor complex, researchers can gain a deeper understanding of the mechanism of action and the factors that govern binding affinity and specificity.
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of a drug molecule are critical for its biological activity. This compound has a chiral center at the C3 position of the succinimide ring, meaning it can exist as two enantiomers (R and S).
Conformational Analysis: The succinimide ring is not perfectly planar and can adopt different envelope or twisted conformations. The specific conformation adopted by this compound can be influenced by the nature of the substituents. Conformational analysis, using computational methods like molecular mechanics or quantum mechanics, can identify the low-energy conformations of this compound. It is often assumed that the biologically active conformation is one of the low-energy conformations.
Stereochemical Impact: The two enantiomers of a chiral drug can have different biological activities. This is because the biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers. It is possible that one enantiomer of this compound is significantly more potent as an anticonvulsant than the other, or that the two enantiomers have different side-effect profiles.
The synthesis of enantiomerically pure this compound and the evaluation of the biological activity of each enantiomer are crucial steps in understanding the stereochemical requirements for its anticonvulsant effect. This information is vital for the development of a stereochemically pure drug, which can offer a better therapeutic index than a racemic mixture.
Preclinical Pharmacokinetics Pk and Pharmacodynamics Pd Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models
Metabolic Pathway Elucidation in Hepatic Systems (e.g., microsomes, hepatocytes)
No specific data is available on the elucidation of Morsuximide's metabolic pathways in hepatic systems.
Identification of Major Metabolites and Biotransformation Pathways
There are no published studies identifying the major metabolites or detailing the biotransformation pathways of this compound.
In Vitro Metabolic Stability Assays and Clearance Prediction
Information regarding the in vitro metabolic stability of this compound and predictions of its clearance is not publicly available.
In Vivo Disposition Studies in Animal Models
No in vivo studies detailing the disposition of this compound in animal models have been found in the public domain.
Preclinical Pharmacokinetic Modeling and Simulation
Due to the lack of primary pharmacokinetic data, no preclinical pharmacokinetic models or simulations for this compound have been developed.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings
There is no available research on the identification or validation of pharmacodynamic biomarkers for this compound in preclinical models.
Establishment of Preclinical PK/PD Relationships and Predictive Modeling
The establishment of a clear relationship between a drug's pharmacokinetic (PK) profile, which describes its journey through the body, and its pharmacodynamic (PD) effects, which detail its therapeutic actions, is a cornerstone of modern drug development. For the anticonvulsant compound this compound, a derivative of the succinimide (B58015) class, preclinical research has aimed to elucidate this critical interplay to predict its efficacy and guide further investigation. While specific, detailed preclinical PK/PD modeling data for this compound is not extensively available in publicly accessible literature, the broader understanding of its parent compound, fenimide, and the succinimide class as a whole provides a foundational framework for its anticipated pharmacological behavior.
This compound, chemically known as N-(morpholinomethyl)-alpha-methyl-alpha-phenylsuccinimide, is recognized as a prodrug of fenimide. This relationship is central to understanding its PK/PD profile. A prodrug is an inactive compound that is converted into an active drug within the body. Therefore, the anticonvulsant effects of this compound are primarily attributable to the systemic exposure to its active metabolite, fenimide.
Preclinical investigations into the anticonvulsant properties of succinimide derivatives have traditionally relied on animal models of epilepsy to establish efficacy. These models are crucial for determining key pharmacodynamic parameters such as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. For compounds like this compound, these studies would involve administering the drug to animals and observing its ability to prevent or reduce the severity of induced seizures.
While specific ED50 values for this compound in various preclinical models are not readily found in the literature, the research on related succinimide derivatives provides context. For instance, studies on other succinimides have established their efficacy against pentylenetetrazol (PTZ)-induced seizures, a common screening model for absence seizures. The data generated from such studies are instrumental in constructing dose-response curves, a fundamental component of PK/PD analysis.
The development of predictive models for anticonvulsant activity relies on integrating PK data—such as absorption, distribution, metabolism, and excretion (ADME)—with these PD endpoints. For this compound, a key pharmacokinetic process is its conversion to fenimide. Understanding the rate and extent of this conversion is vital for predicting the onset, intensity, and duration of its anticonvulsant effect.
Although detailed, interactive data tables for this compound's preclinical PK/PD modeling are not available, the following tables conceptualize the type of data that would be generated in such preclinical studies. These tables are illustrative and based on the general knowledge of succinimide anticonvulsants, not on specific experimental data for this compound.
Table 1: Illustrative Preclinical Pharmacokinetic Parameters of Fenimide (Active Metabolite of this compound) in a Rodent Model
| Parameter | Value | Unit |
| Bioavailability (F) | >80 | % |
| Time to Peak Concentration (Tmax) | 2-4 | hours |
| Volume of Distribution (Vd) | 0.6 | L/kg |
| Plasma Protein Binding | ~50 | % |
| Elimination Half-life (t1/2) | 10-12 | hours |
| Clearance (CL) | 0.04 | L/hr/kg |
Table 2: Illustrative Anticonvulsant Activity of a Succinimide Derivative in a Mouse Model of Pentylenetetrazol (PTZ)-Induced Seizures
| Dose (mg/kg) | Number of Animals Protected | % Protection |
| 10 | 2/10 | 20 |
| 30 | 5/10 | 50 |
| 100 | 9/10 | 90 |
| ED50 | 30 | mg/kg |
The data from these types of studies would be integrated to build a PK/PD model. Such a model could mathematically describe the relationship between the plasma concentration of fenimide over time and the observed anticonvulsant effect. This predictive model would be an invaluable tool for estimating the therapeutic window of this compound and for designing future preclinical and clinical studies. The ultimate goal of this modeling is to optimize the dosing regimen to maximize efficacy while minimizing potential adverse effects.
In Vitro and in Vivo Preclinical Efficacy Models and Assays
Cellular and Subcellular Models for Anticonvulsant Activity Screening
Initial screening of anticonvulsant candidates often employs in vitro models to determine their effects on neuronal hyperexcitability. These assays provide a foundational understanding of a compound's pharmacological profile.
Neuronal Excitability and Electrophysiological Assays
Typical electrophysiological techniques used in anticonvulsant screening include:
Patch-Clamp Electrophysiology: This technique allows for the recording of ion channel activity in individual neurons. It can be used to determine if a compound like Morsuximide directly blocks or modulates specific ion channels, such as sodium, potassium, or calcium channels, which are critical in regulating neuronal excitability.
Multi-Electrode Array (MEA): MEA platforms enable the recording of electrical activity from a network of cultured neurons over time ncardia.com. This allows for the assessment of a compound's effect on synaptic transmission and network-level hyperexcitability, providing insights into its potential to suppress seizure-like activity in a neuronal population.
High-Throughput Screening (HTS) in Cell-Based Systems
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. In the context of anticonvulsant drug discovery, HTS assays are often designed to detect changes in cellular signaling pathways or ion channel function that are relevant to epilepsy. There is no specific public data indicating that this compound has been evaluated using large-scale HTS platforms.
Animal Models of Neurological Disorders
Animal models are indispensable for evaluating the in vivo efficacy of potential anticonvulsant drugs. These models aim to replicate the seizure types and underlying pathologies of human epilepsy.
Rodent Models of Epilepsy (e.g., maximal electroshock seizure (MES) model)
The maximal electroshock seizure (MES) model is a widely used primary screening test for anticonvulsants and is considered a predictor of efficacy against generalized tonic-clonic seizures meliordiscovery.com. In this model, an electrical stimulus is applied to induce a tonic hindlimb extension seizure. The ability of a compound to prevent this seizure endpoint is a measure of its anticonvulsant activity.
While a number of succinimide (B58015) derivatives have been evaluated in the MES model, specific efficacy data for this compound, such as its median effective dose (ED50), is not detailed in the available scientific literature. For context, studies on other novel succinimide derivatives have reported their efficacy in the MES test, demonstrating the utility of this model for this class of compounds mdpi.comsemanticscholar.org.
| Model | Species | Endpoint | This compound Efficacy |
| Maximal Electroshock Seizure (MES) | Mouse/Rat | Abolition of tonic hindlimb extension | Data not available |
Genetically Engineered Mouse Models (e.g., SCN2A, SCN8A DEE models)
Genetically engineered mouse models that carry mutations in genes known to cause epilepsy in humans, such as SCN2A and SCN8A, are becoming increasingly important in preclinical drug discovery. These models offer a higher fidelity representation of specific genetic epilepsies, including developmental and epileptic encephalopathies (DEEs). They allow for the testing of compounds in a context that is more directly relevant to the human disease. There are no publicly available studies indicating that this compound has been tested in genetically engineered mouse models of epilepsy.
Advanced In Vitro Systems for Mechanistic Efficacy Research of this compound
The investigation of antiepileptic drugs has progressively moved towards models that more accurately recapitulate the complex cellular and network environment of the human brain. Three-dimensional (3D) cell culture and organoid models, along with patient-derived preclinical models, represent the forefront of these efforts, offering unparalleled opportunities for mechanistic research into the efficacy of compounds like this compound.
3D Cell Culture and Organoid Models
Traditional two-dimensional (2D) cell cultures, while foundational, lack the intricate architecture and cell-cell interactions of the in vivo brain environment. sigmaaldrich.com Three-dimensional (3D) cell culture systems, including spheroids and organoids, bridge this gap by allowing neural cells to grow and interact in a more physiologically relevant manner. sigmaaldrich.comnih.govmdpi.com These models are instrumental in studying the effects of antiepileptic drugs on neuronal networks.
Brain organoids, derived from human pluripotent stem cells, self-assemble into 3D structures that mimic aspects of the developing human brain, including the presence of both excitatory and inhibitory neurons. mdpi.comnih.govnih.gov These organoids can generate complex electrical activity, including synchronized network bursts that are analogous to seizure-like activity. mdpi.com The induction of epileptiform activity in these models, often through chemical convulsants like 4-aminopyridine, provides a platform to assess the antiseizure properties of various compounds. mdpi.com For a compound like this compound, such models could elucidate its mechanism of action on human neuronal networks, observing its ability to suppress induced hyperexcitability.
The table below illustrates the potential application of 3D organoid models in evaluating the efficacy of a compound like this compound.
| Model System | Method of Seizure Induction | Potential this compound Effect | Key Readouts |
| Human cerebral organoids | 4-Aminopyridine (4-AP) | Reduction in epileptiform activity | Spiking rate, network burst frequency, synchronicity |
| Human cerebral organoids | Oxygen-Glucose Deprivation (OGD) | Attenuation of hyperexcitability | Local field potentials, whole-cell patch-clamp recordings |
Patient-Derived Preclinical Models (for mechanistic studies)
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the development of patient-specific models for neurological diseases, including epilepsy. aesnet.orgnih.govnih.gov By reprogramming somatic cells from patients with specific genetic forms of epilepsy, researchers can generate neurons and brain organoids that carry the patient's unique genetic makeup. aesnet.orgnih.gov This approach is particularly valuable for studying drug-resistant epilepsy and for personalizing antiseizure medication choices. aesnet.org
For a compound like this compound, patient-derived models could offer insights into its efficacy in specific genetic contexts of epilepsy. By creating organoids from patients who are either responsive or resistant to standard treatments, it would be possible to investigate the molecular and cellular underpinnings of these differential responses. These models could reveal novel therapeutic targets and help to identify which patient populations are most likely to benefit from treatment with this compound.
The following table outlines how patient-derived models could be utilized for mechanistic studies of this compound.
| Patient Group | Model Type | Research Question | Potential Finding |
| Drug-responsive epilepsy patients | iPSC-derived neurons/organoids | Does this compound effectively suppress seizure activity in this genetic background? | Identification of biomarkers for this compound sensitivity |
| Drug-resistant epilepsy patients | iPSC-derived neurons/organoids | What are the mechanisms of this compound ineffectiveness in this context? | Elucidation of resistance pathways and potential for combination therapies |
Neurophysiological and Biochemical Endpoint Measurements in Preclinical Studies
To comprehensively evaluate the preclinical efficacy of this compound, a combination of neurophysiological and biochemical endpoint measurements is essential. These assessments provide a detailed picture of the compound's impact on neuronal function and underlying molecular pathways.
Neurophysiological endpoints are critical for directly assessing the effects of an antiepileptic drug on neuronal excitability and network activity. In preclinical models, electroencephalography (EEG) is a key technique used to capture a range of events from aberrant spiking to generalized seizures. psychogenics.com In advanced in vitro models like brain organoids, multi-electrode arrays (MEAs) allow for the real-time measurement of spontaneous and induced electrical activity across hundreds of neurons simultaneously. nih.gov This technology can quantify changes in firing rate, burst duration, and network synchrony in response to a compound like this compound.
Biochemical assays provide complementary information on the molecular mechanisms of action. These studies can involve monitoring changes in protein levels and post-translational modifications to understand how a drug candidate influences cellular pathways. psychogenics.com For this compound, this could include investigating its effects on neurotransmitter systems, ion channel function, or signaling pathways implicated in epileptogenesis.
The table below details key neurophysiological and biochemical endpoints that would be relevant in preclinical studies of this compound.
| Measurement Category | Specific Endpoint | Preclinical Model | Information Gained |
| Neurophysiological | Electroencephalography (EEG) | In vivo models | Assessment of in vivo seizure frequency and duration |
| Multi-electrode Array (MEA) Recordings | Brain organoids, iPSC-derived neuronal cultures | Quantification of in vitro network excitability and synchrony | |
| Whole-cell Patch-clamp | Brain organoid slices, iPSC-derived neurons | Detailed analysis of single-cell neuronal properties (e.g., ion channel currents) | |
| Biochemical | Protein expression analysis (e.g., Western Blot) | In vivo and in vitro models | Changes in levels of key proteins involved in neuronal excitability |
| Neurotransmitter level measurement (e.g., HPLC) | In vivo models (microdialysis) | Effects on excitatory and inhibitory neurotransmitter balance | |
| Gene expression analysis (e.g., qPCR, RNA-seq) | In vitro models | Identification of transcriptional changes induced by the compound |
Advanced Research Methodologies and Analytical Techniques in Morsuximide Studies
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are fundamental to the structural elucidation and characterization of Morsuximide, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms and their connectivity.
Detailed analysis of the ¹H NMR spectrum of this compound allows for the assignment of each proton in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, protons adjacent to electronegative atoms or aromatic rings will appear at a lower field (higher ppm value). Integration of the signals provides the ratio of protons in different environments, while the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for establishing the connectivity of the molecule.
Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is characteristic of its hybridization and bonding environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Interactive Table: Hypothetical ¹H and ¹³C NMR Data for this compound.
| Atom Type | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H | 7.2-7.4 | Multiplet | - |
| ¹H | 3.5 | Doublet | 7.0 |
| ¹H | 2.8 | Singlet | - |
| ¹³C | 175 | - | - |
| ¹³C | 130 | - | - |
| ¹³C | 55 | - | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of this compound with a high degree of confidence. This is achieved by distinguishing between ions with very similar nominal masses.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the structure of different parts of the molecule.
Interactive Table: Hypothetical Mass Spectrometry Data for this compound.
| Ion Type | Hypothetical m/z | Hypothetical Relative Abundance (%) | Possible Fragment |
|---|---|---|---|
| Molecular Ion [M]⁺ | 234.1234 | 80 | C₁₃H₁₄N₂O₂ |
| Fragment 1 | 191.0987 | 100 | [M - C₂H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light by the molecule results in the promotion of electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule, such as aromatic rings and carbonyl groups.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules like this compound. CD measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the three-dimensional arrangement of atoms in the molecule, particularly its absolute configuration and conformational properties in solution.
Crystallographic and Structural Biology Approaches
Crystallographic techniques provide a definitive three-dimensional structure of this compound in the solid state.
X-ray Crystallography for Molecular Structure Elucidation
Interactive Table: Hypothetical Crystallographic Data for this compound.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.987 |
| β (°) | 95.67 |
Chromatographic Separations for Compound Analysis and Metabolite Profiling
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification.
When coupled with mass spectrometry (LC-MS), HPLC becomes a highly sensitive and specific tool for metabolite profiling. This allows for the identification and quantification of various metabolites of this compound formed in biological systems, providing crucial insights into its metabolic pathways.
Application of -Omics Technologies for Mechanistic Insights
Metabolomics and proteomics are large-scale study of small molecules (metabolites) and proteins, respectively, within a biological system. These "omics" technologies offer a comprehensive view of the physiological state of an organism and can provide deep insights into a drug's mechanism of action.
Metabolomics provides a functional readout of cellular biochemistry. In preclinical drug research, it is used to identify endogenous biomarkers that change in response to drug administration, which can reveal a compound's therapeutic effects or potential toxicities. The comprehensive analysis of metabolites can help to understand how a drug like this compound modulates biochemical pathways. While this is a powerful tool for mechanistic insight, specific metabolomics studies focused on this compound are not prominently featured in available scientific literature.
Proteomics involves the analysis of the entire set of proteins in a cell, tissue, or organism. It is instrumental in identifying the protein targets of a drug and understanding how a drug's presence alters protein expression and signaling pathways. For an anticonvulsant, proteomics could potentially identify changes in the expression of neuronal proteins, receptors, or enzymes involved in neurotransmission following treatment with this compound. As with metabolomics, dedicated proteomics research on this compound has not been widely published.
Computational and In Silico Methodologies for Drug Discovery
Computational methods, including chemoinformatics and bioinformatics, are integral to modern drug discovery and development. These in silico tools accelerate the identification of potential drug targets and candidates, and can be used to predict their properties and interactions.
This compound has been included in computational studies aimed at identifying new therapeutic applications for existing drugs. In one such study, structure-based virtual screening was used to find potential inhibitors of Kinesin family member 2C (KIF2C), a therapeutic target for glioma. researchgate.net In this research, a library of approved drugs was computationally docked to the KIF2C protein. This compound was among the compounds evaluated, and its binding affinity was calculated. researchgate.net
Table 1: Molecular Docking Results for Selected Compounds Against KIF2C Protein
| Compound | Glide gscore (kcal/mol) |
|---|---|
| Clorprenaline | -6.6 |
| This compound | -6.6 |
| Prasterone | -6.5 |
| Ethyl-loflazepate | -6.5 |
| Edonentan | -6.4 |
This table displays the Glide gscore, a measure of binding affinity, for this compound and other compounds from a virtual screening study targeting the KIF2C protein. A more negative score indicates a stronger predicted binding affinity. Data sourced from a 2023 study on potential inhibitors for glioma. researchgate.net
Emerging Research Areas and Future Directions for Morsuximide Studies
Investigation of Novel Therapeutic Indications Based on Mechanistic Insights
Ethosuximide's primary mechanism of action involves the blockade of low-threshold T-type voltage-gated calcium channels drugbank.comnih.govwikipedia.orgpediatriconcall.comcarehospitals.comneupsykey.comgpatindia.comebi.ac.uk. This action is critical for suppressing the characteristic spike-and-wave discharges associated with absence seizures. However, emerging research suggests that T-type calcium channels, and by extension ethosuximide (B1671622), may play roles in other physiological processes. Specifically, these channels are implicated in nociceptive pathways, leading to investigations into ethosuximide's potential as an analgesic agent bmj.comresearchgate.net. Preclinical studies have demonstrated that ethosuximide can exert analgesic and antihyperalgesic effects in animal models of neuropathic pain, suggesting its utility in treating conditions like non-diabetic peripheral neuropathic pain bmj.comresearchgate.net. Beyond T-type calcium channels, ethosuximide has also been shown to modulate other ion channels, including non-inactivating sodium currents, calcium-activated potassium currents, and G-protein inwardly rectifying potassium (GIRK) channels wikipedia.orgbiorxiv.org. These broader pharmacological effects could unlock novel therapeutic indications. Furthermore, research in Caenorhabditis elegans has indicated that ethosuximide can extend lifespan by inhibiting chemosensory neuron function, hinting at potential applications in age-related diseases or conditions linked to sensory processing ebi.ac.ukplos.org. The broader succinimide (B58015) class also exhibits diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties, suggesting that structural modifications of the succinimide scaffold could lead to new therapeutic agents for a range of conditions kuey.netontosight.aiumh.esnih.gov.
Combination Preclinical Therapeutic Strategies and Mechanistic Synergy
The management of complex neurological disorders, including refractory epilepsy, often benefits from combination therapies. Ethosuximide is recognized for its potential use in conjunction with other antiepileptic drugs (AEDs) pfizer.comdrugs.comaimspress.com. Preclinical studies have provided evidence for synergistic effects when ethosuximide is combined with certain AEDs. For instance, a combination of valproate and ethosuximide has shown synergistic antiseizure efficacy in preclinical models nih.gov. More recently, research has explored the synergistic potential of novel compounds with existing drugs; ANAVEX 2-73, when combined with ethosuximide, demonstrated a significant synergistic effect in the maximal electroshock (MES) seizure test, providing greater protection than ethosuximide alone anavex.com.
Table 1: Synergistic Effects of Ethosuximide in Preclinical Models
| Drug Combination | Model | Efficacy (Seizure Protection) | Notes |
| ANAVEX 2-73 + Ethosuximide | Maximal Electroshock Seizure (MES) test | 80% | Ethosuximide alone showed negligible protection at the same dose anavex.com. |
The objective of such combination strategies is to achieve improved therapeutic outcomes, such as enhanced seizure control, while potentially reducing the required doses of individual agents, thereby mitigating adverse effects aimspress.comfrontiersin.org. Understanding the mechanistic synergy between ethosuximide and other therapeutic agents is crucial for developing rational polytherapy approaches for epilepsy and potentially other neurological conditions.
Development of Next-Generation Succinimide Derivatives with Enhanced Properties
The succinimide core structure of ethosuximide is fundamental to its pharmacological activity, particularly its interaction with T-type calcium channels gpatindia.comfirsthope.co.in. Structure-activity relationship (SAR) studies have identified key features, such as the ethyl substitution at the C-2 position and the molecule's lipophilicity, as critical for its anticonvulsant efficacy firsthope.co.in. This understanding provides a foundation for the rational design of next-generation succinimide derivatives. The goal of such development would be to enhance desirable properties, such as improved potency, a broader spectrum of activity, better pharmacokinetic profiles, or reduced off-target effects. Research into the broader succinimide class has revealed potential for derivatives to possess anti-inflammatory, antitumor, and antimicrobial activities, in addition to anticonvulsant properties kuey.netontosight.aiumh.esnih.gov.
Table 2: Diverse Biological Activities of Succinimide Derivatives
| Derivative Class | Biological Activity | Supporting Evidence |
| Succinimide derivatives | Anticonvulsant | kuey.netontosight.aiumh.esnih.gov |
| Succinimide derivatives | Anti-inflammatory | kuey.netontosight.aiumh.esnih.gov |
| Succinimide derivatives | Antitumor | kuey.netumh.esnih.gov |
| Succinimide derivatives | Antimicrobial | kuey.netontosight.aiumh.esnih.gov |
| Succinimide derivatives | 5-HT receptor ligands | umh.esnih.gov |
| Succinimide derivatives | Enzyme inhibitors | umh.esnih.gov |
| Succinimide derivatives | Antioxidant | kuey.netnih.gov |
| Ethosuximide (specific) | Lifespan extension (in C. elegans) via chemosensation inhibition | ebi.ac.ukplos.org |
By systematically modifying the succinimide scaffold, medicinal chemists can explore novel chemical entities with potentially superior therapeutic profiles or entirely new applications, moving beyond the established role of ethosuximide in absence seizures.
Challenges and Opportunities in Translational Preclinical Research to Discovery Phase
Translating preclinical findings into effective clinical treatments for neurological disorders presents significant challenges. While ethosuximide remains a first-line treatment for absence seizures, clinical trials have indicated that its efficacy can be lower than initially perceived, necessitating a move towards more precise, patient-specific treatment approaches otago.ac.nzsynapcell.com. This highlights a critical need to refine translational strategies, ensuring better integration of preclinical data with clinical observations to overcome the conversion difficulties from promising preclinical results to successful therapies synapcell.com. The narrow preclinical efficacy spectrum of ethosuximide, largely confined to absence seizures, also poses a challenge for broader drug discovery efforts frontiersin.org. However, opportunities arise from a deeper mechanistic understanding. Elucidating the precise cellular and molecular mechanisms underlying absence seizures can reveal novel therapeutic targets otago.ac.nz. Furthermore, exploring ethosuximide's effects on less-studied targets, such as GIRK channels or its impact on chemosensory neurons, could uncover new therapeutic avenues biorxiv.orgplos.org. The existing market availability of ethosuximide also presents an opportunity for drug repurposing, particularly in areas like neuropathic pain, where preclinical data suggest significant potential bmj.comresearchgate.net.
Methodological Advancements in Preclinical Model Development
Advancements in preclinical models are crucial for improving the predictability and translational success of drug discovery for neurological conditions. The Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model, which exhibits spontaneous spike-and-wave discharges (SWDs) mirroring human absence seizures, has been a cornerstone for over three decades synapcell.com. This model's responsiveness to ethosuximide and other AEDs makes it highly relevant for evaluating new antiepileptic drug candidates synapcell.com. Sophisticated EEG biomarkers, such as SWDs, are integrated into these models to provide robust endpoints for preclinical assessments synapcell.com. Furthermore, innovative drug delivery systems are emerging. For instance, 3D-printing technology is being employed to fabricate ethosuximide-loaded scaffolds designed for controlled and localized drug release. This approach aims to deliver the therapeutic agent directly to seizure foci, potentially maximizing efficacy while minimizing systemic side effects associated with oral administration frontiersin.org. The use of technologies like Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) also allows for detailed investigation into the neural circuitry involved in seizure generation, such as the cortico-thalamocortical network, and has shown that silencing specific interneurons can induce ethosuximide-sensitive absence-like seizures otago.ac.nz.
Ethical Considerations and Refinement in Preclinical Animal Research
Ethical considerations are paramount in all stages of preclinical research, particularly when utilizing animal models. The principles of the "3Rs"—Replacement, Reduction, and Refinement—guide efforts to minimize animal use and improve animal welfare. Advancements in preclinical methodologies, such as the development of more predictive animal models like GAERS synapcell.com and the exploration of sophisticated in vitro systems, contribute to the Replacement and Reduction principles by offering alternatives to traditional animal testing or reducing the number of animals required. Refinement is achieved through more precise experimental designs and targeted interventions. For example, the development of localized drug delivery systems for ethosuximide, such as 3D-printed scaffolds, can refine studies by allowing for more targeted therapeutic effects, potentially leading to clearer data and reducing variability that might necessitate larger sample sizes frontiersin.org. Similarly, understanding the precise molecular and cellular targets of ethosuximide, such as its interaction with specific ion channels or neuronal pathways biorxiv.orgplos.org, allows for more refined experimental questioning and the design of studies that yield more informative results with fewer animals. The ongoing research into ethosuximide's mechanisms, including its effects on T-type calcium channels and other cellular targets, contributes to a more nuanced understanding that can guide the ethical development of future therapies.
Table 3: Pharmacokinetic Targets for Ethosuximide Seizure Freedom
| AUC (µg·h/mL) | Probability of Seizure Freedom |
| 1,027 | 50% |
| 1,489 | 75% |
| Source: cincinnatichildrens.org |
Compound Name List
Ethosuximide (Morsuximide)
Valproate (Valproic acid)
Lamotrigine
Phenytoin
Carbamazepine
Gabapentin
Topiramate
Oxcarbazepine
Levetiracetam
Tiagabine
Mibefradil
NNC 55-0396
ANAVEX 2-73
Dimethadione
Phensuximide
Zonisamide
Clonazepam
Primidone
Lacosamide
Eslicarbazepine
Felbamate
Rufinamide
Q & A
Q. How can systematic reviews identify knowledge gaps in this compound’s therapeutic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
